1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
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Description
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, also known as MMTP, is a synthetic opioid drug that has been extensively studied for its potential use in pain management. MMTP is a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Scientific Research Applications
Antibacterial Agents
The synthesis and evaluation of pyrido(2,3-d)pyrimidine derivatives, including modifications with piperazine structures, have shown significant antibacterial activity. These compounds, through various chemical reactions, have been found to exhibit considerable in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. The structural modifications involving piperazine and sulfonyl groups contribute to their activity, demonstrating the potential application of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).
Enzyme Inhibition
A series of derivatives synthesized from this compound have been evaluated for their enzyme inhibition properties. These derivatives have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The sulfonyl and piperidine moieties play a crucial role in enhancing the inhibitory activity, indicating potential applications in the development of therapeutic agents for treating neurodegenerative disorders (Khalid, Rehman, & Abbasi, 2014).
Growth Hormone Secretagogues
Compounds structurally related to this compound have been studied for their role as growth hormone secretagogues. These studies include the investigation of their mass spectrometry characteristics and the analysis of their potential in promoting growth hormone release, indicating their application in treating conditions associated with growth hormone deficiencies. The ability to modulate growth hormone levels through structural modifications of this compound underscores its importance in therapeutic applications related to growth disorders (Qin, 2002).
Lewis Basic Catalysts
Derivatives of this compound have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application demonstrates the compound's versatility in synthetic chemistry, especially in catalyzing reactions that require high selectivity and yield. The ability to act as a catalyst for such specific reactions highlights its potential in the synthesis of complex organic molecules with precise chiral configurations (Wang et al., 2006).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-13-8-4-3-7-12(13)15-14(17)11-6-5-9-16(10-11)21(2,18)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZMLPDVCSKRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204316 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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